2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound is a β-keto-sulfone derivative characterized by a 1,3-benzothiazole-2-ylsulfanyl group at the α-position and a sterically hindered 2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl substituent at the ketone position. β-Keto-sulfones like this are critical intermediates in organic synthesis, serving as precursors for Michael additions, Knoevenagel condensations, and the preparation of polyfunctionalized compounds (e.g., chalcones, acetylenes) . Structural analysis of such compounds typically employs X-ray crystallography using programs like SHELX for refinement, ensuring accurate stereochemical assignments .
Properties
Molecular Formula |
C28H28N2OS2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C28H28N2OS2/c1-19-14-15-23-21(16-19)28(4,20-10-6-5-7-11-20)18-27(2,3)30(23)25(31)17-32-26-29-22-12-8-9-13-24(22)33-26/h5-16H,17-18H2,1-4H3 |
InChI Key |
ZWJGIJKDROILGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule comprises two primary subunits: a 1,3-benzothiazole-2-thiol moiety and a 2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline scaffold linked via a sulfanyl-ethanone bridge. Retrosynthetic disconnection suggests independent preparation of these subunits followed by coupling.
The dihydroquinoline fragment is typically synthesized via the Skraup-Doebner-Von Miller reaction, where aniline derivatives condense with carbonyl compounds in acidic media. For example, 2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-one is prepared by cyclizing 4-phenyl-2,4-dimethylpent-3-en-2-amine with acetic anhydride under reflux. The benzothiazole subunit originates from 2-mercaptobenzothiazole, commercially available or synthesized via cyclization of 2-aminothiophenol with carbon disulfide.
Key Intermediates and Functionalization
Critical intermediates include:
- 1-(2,2,4,6-Tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone : Synthesized by Friedel-Crafts acylation of the dihydroquinoline with acetyl chloride in the presence of AlCl₃.
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl chloride : Prepared by treating 2-mercaptobenzothiazole with chloroacetyl chloride in dichloromethane under nitrogen.
Coupling these intermediates via nucleophilic acyl substitution forms the final product (Table 1).
Table 1: Representative Reaction Conditions for Final Coupling
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Dry THF | Anhydrous DCM |
| Base | Triethylamine | Pyridine |
| Temperature | 0°C → RT | RT → 40°C |
| Reaction Time | 12 h | 8 h |
| Yield | 68% | 72% |
Stepwise Reaction Mechanisms
Formation of the Dihydroquinoline Core
The dihydroquinoline scaffold arises from acid-catalyzed cyclization. For instance, heating 4-phenyl-2,4-dimethylpent-3-en-2-amine with acetic anhydride induces intramolecular cyclodehydration (Figure 1A). Protonation of the amine activates the α-position for electrophilic attack, forming the tetracyclic system.
Thiol-Ethanone Linkage Installation
The sulfanyl-ethanone bridge is constructed via a two-step protocol:
- Chloroacetylation : 2-Mercaptobenzothiazole reacts with chloroacetyl chloride, yielding 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride.
- Coupling : The acyl chloride reacts with the dihydroquinoline’s secondary amine under Schotten-Baumann conditions, facilitated by bases like triethylamine to scavenge HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DCM) optimize solubility of intermediates while minimizing side reactions. Lower temperatures (0°C) during acyl chloride addition prevent premature decomposition, whereas gradual warming ensures complete conversion.
Catalytic and Stoichiometric Considerations
Lewis acids (e.g., ZnCl₂) have been explored to accelerate cyclization steps, though excessive amounts promote oligomerization. Stoichiometric bases (2.5 eq. Et₃N) are critical for neutralizing HCl, preventing protonation of the dihydroquinoline amine.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1), yielding pale yellow crystals. Alternative methods employ silica gel chromatography with ethyl acetate/hexane (1:4) to remove unreacted starting materials.
Spectroscopic Confirmation
- IR Spectroscopy : Strong absorption at 1685 cm⁻¹ confirms the ketone C=O stretch.
- ¹H NMR : Key signals include δ 2.1–2.3 ppm (tetramethyl groups), δ 6.8–7.5 ppm (aromatic protons), and δ 4.2 ppm (methylene adjacent to sulfur).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 473.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Published Methods
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Sequential Coupling | 58% | 98.5% | Pilot-scale |
| One-Pot Assembly | 47% | 95.2% | Lab-scale |
The sequential approach offers superior yield and purity but requires stringent anhydrous conditions. One-pot methods reduce isolation steps but suffer from lower selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The target compound is compared below with two analogues:
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (simplified phenyl-substituted analogue)
2-[4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio]-1-phenylethanone (triazole-containing analogue)
Table 1: Structural and Functional Comparison
Reactivity in Organic Transformations
- Michael Additions : The target compound’s steric hindrance may slow nucleophilic attacks compared to the phenyl analogue, favoring selective reactions at less hindered sites.
- Knoevenagel Condensation: The electron-withdrawing sulfanyl group enhances α-C–H acidity in all analogues, but the dihydroquinoline group in the target compound may limit solvent accessibility.
- Chiral Applications: The tetramethyl-phenyl-dihydroquinoline group in the target compound could introduce chirality, necessitating enantiomorph-polarity analysis (e.g., Flack parameter) during crystallography .
Physicochemical Properties
- Solubility: The dihydroquinoline group likely reduces solubility in polar solvents compared to the phenyl and triazole analogues.
- Thermal Stability : Increased steric bulk may enhance thermal stability, making the target compound suitable for high-temperature reactions.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H24N2OS
- Molecular Weight : 440.59 g/mol
Structural Features
The compound features a benzothiazole moiety linked to a tetramethyl-phenyl-dihydroquinoline structure through a thioether bond. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the benzothiazole ring is often associated with enhanced activity against pathogens.
Antioxidant Properties
Studies have demonstrated that thioether-containing compounds possess antioxidant capabilities. The ability to scavenge free radicals can be attributed to the electron-rich nature of the sulfur atom in the thioether link . This property is crucial for preventing oxidative stress-related diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- DNA Interaction : Benzothiazole derivatives often interact with DNA, potentially leading to anticancer effects by disrupting replication and transcription processes .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally related to the compound . The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of thioether compounds. Using DPPH and ABTS assays, the compound exhibited substantial free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Table 1: Summary of Biological Activities
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone | C15H11NOS2 | Antimicrobial |
| 6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | C26H24N6S2 | Antioxidant |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The compound is synthesized via alkylation reactions using brominated ethanone intermediates. A general procedure involves reacting a brominated ethanone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with a thiadiazole or benzothiazole derivative under reflux in ethanol. Post-synthesis, intermediates are characterized using:
- H NMR spectroscopy (e.g., DMSO- solvent, 500 MHz) to confirm proton environments.
- Mass spectrometry (EI, 70 eV) to verify molecular ions (e.g., m/z 282 [M+1]).
- Elemental analysis (C, H, N, S) to validate purity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is essential for resolving complex stereochemistry.
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm).
- High-resolution mass spectrometry (HRMS) confirms molecular formulae.
- For ambiguous cases, enantiomorph-polarity parameters (e.g., Flack’s ) help distinguish chiral centers in near-centrosymmetric structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Discrepancies in X-ray data (e.g., high -factors or twinning) require:
- Robust refinement protocols : Use SHELXL’s restraints for thermal parameters and bond distances.
- Validation tools : Check for overprecision using Flack’s parameter instead of Rogers’ to avoid false chirality assignments in centrosymmetric twins.
- Data quality assessment : Exclude weak reflections (<5) and verify data completeness (>95%) .
Q. What experimental designs are recommended for studying environmental fate and biological interactions?
Adopt a split-plot design with hierarchical variables:
- Primary factors : Environmental compartments (soil, water) or biological systems (cell cultures, organisms).
- Subplots : Dose-response variables (e.g., LC for toxicity).
- Replicates : Minimum 4 replicates with 5–10 samples each to ensure statistical power. Analytical methods include:
- HPLC-MS for quantifying degradation products.
- Antioxidant activity assays (e.g., DPPH radical scavenging) to assess biochemical impacts .
Q. How can synthetic byproducts or impurities be systematically identified and mitigated?
- Chromatographic profiling : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) to track side products.
- Reaction optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to thiadiazole) and solvent polarity (e.g., switch from ethanol to DMF for sluggish reactions).
- Crystallization protocols : Recrystallize from ethanol/water mixtures (9:1 v/v) to isolate pure product .
Methodological Considerations
Q. Table 1: Key Parameters for X-ray Refinement
| Parameter | SHELXL Settings | Purpose | Reference |
|---|---|---|---|
| Twin law | -0.5 -1 0 / 0 0 1 | Corrects twinning artifacts | |
| Flack | 0.01(2) | Validates enantiopurity | |
| <0.05 | Ensures data redundancy |
Q. Table 2: Synthetic Optimization Checklist
| Step | Critical Variables | Quality Control Metrics |
|---|---|---|
| Alkylation | Solvent polarity, reaction time | TLC (hexane:EtOAc 3:1), |
| Purification | Recrystallization solvent ratio | Melting point (191–193°C) |
| Characterization | NMR integration ratios | Elemental analysis (±0.3% error) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
